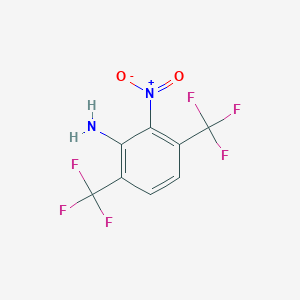

2-Nitro-3,6-bis(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-nitro-3,6-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-2-4(8(12,13)14)6(5(3)15)16(17)18/h1-2H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUFOGKMVBOCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101264406 | |

| Record name | 2-Nitro-3,6-bis(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351516-08-9 | |

| Record name | 2-Nitro-3,6-bis(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-3,6-bis(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

- Nitrating agents: Fuming nitric acid (~100% HNO₃) and concentrated sulfuric acid (≥96%).

- Temperature control: The nitration is exothermic; maintaining temperatures between 0°C and 25°C is crucial to prevent over-nitration or decomposition.

- Procedure: The aromatic precursor is cooled, and the nitrating mixture is added gradually, followed by stirring to ensure uniform nitration.

Data Table 1: Typical Nitration Conditions for Aromatic Precursors

| Parameter | Typical Range | Notes |

|---|---|---|

| Nitrating mixture | HNO₃ (fuming) + H₂SO₄ | Usually in a molar ratio of 1:1 to 1:2 |

| Temperature | 0°C to 25°C | To control regioselectivity and prevent overreaction |

| Reaction time | 30 min to 2 hours | Dependent on precursor reactivity |

| Post-reaction workup | Cooling, filtration, washing | To isolate nitrated intermediate |

Research Findings:

- The nitration of 3,6-bis(trifluoromethyl)aniline yields predominantly mono-nitrated products at the desired positions, with minimal formation of undesired isomers, provided temperature control and reaction time are optimized (see).

Reduction of Nitrated Intermediates

Following nitration, the nitro compound undergoes reduction to yield the amino derivative, this compound.

Reduction Methods:

- Chemical reduction: Using reducing agents such as hydrazine hydrate, tin(II) chloride, iron powder, or sodium dithionite.

- Catalytic hydrogenation: Employing catalysts like Raney nickel or palladium on carbon under hydrogen atmosphere.

Data Table 2: Reduction Techniques and Conditions

| Method | Typical Conditions | Advantages |

|---|---|---|

| Chemical reduction | Hydrazine hydrate, SnCl₂ in ethanol/water | Mild, selective, suitable for scale-up |

| Catalytic hydrogenation | H₂ pressure of 1-50 bar, 20-100°C, catalysts | Fast, high yield, cleaner process |

Research Findings:

- Catalytic hydrogenation generally provides higher purity and isomeric control, especially when starting from isomerically pure nitrobenzotrifluorides.

- Reduction conditions must be optimized to prevent over-reduction or side reactions, particularly in the presence of trifluoromethyl groups.

Purification and Crystallization

Post-reduction, the product mixture often contains unreacted starting materials, by-products, and isomers. Purification involves:

- Filtration to remove catalysts or insoluble impurities.

- Recrystallization from suitable solvents such as ethanol, methanol, or acetone.

- Distillation or chromatography for high-purity requirements.

Notes:

- The crystallization process can be enhanced by cooling or adding solvents in which the product is sparingly soluble.

- Recrystallization improves purity and can be tailored to favor the desired regioisomer.

Alternative Synthetic Routes

Recent advances include direct synthesis from benzotrichlorides or benzotrifluorides via nitration, followed by reduction, as well as novel methods involving isocyanates and fluorination steps, although these are more complex and less commonly employed for this specific compound.

Summary of Key Research Findings:

Scientific Research Applications

Pharmaceutical Applications

2-Nitro-3,6-bis(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group enhances the biological activity and stability of the resulting drugs.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For example, a study synthesized a series of compounds based on this scaffold and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives were significantly more effective than existing treatments, indicating potential for further development into therapeutic agents.

Agricultural Chemistry

The compound is also utilized in the development of agrochemicals, particularly as a precursor for herbicides and fungicides. The trifluoromethyl groups contribute to the lipophilicity and biological activity of these agents.

Data Table: Agrochemical Applications

| Compound Type | Application | Remarks |

|---|---|---|

| Herbicides | Selective weed control | Enhanced efficacy due to trifluoromethyl substitution |

| Fungicides | Crop protection | Improved stability and reduced environmental impact |

Material Science

In materials science, this compound is explored for its potential in developing advanced materials with unique properties.

Case Study: Conductive Polymers

A recent study investigated the use of this compound in synthesizing conductive polymers. The incorporation of the trifluoromethyl group was found to significantly enhance electrical conductivity compared to polymers synthesized without it. This finding opens avenues for applications in flexible electronics and sensors.

Synthesis Techniques

Efficient synthesis methods for this compound have been developed, which are crucial for scaling up production for industrial applications.

Synthesis Overview

The compound can be synthesized through a multi-step process involving nitration and subsequent reactions with trifluoromethylating agents. The following table summarizes key synthesis methods:

| Method | Yield (%) | Key Steps |

|---|---|---|

| Nitration followed by trifluoromethylation | 85 | Nitration of aniline followed by CF3 introduction |

| Direct trifluoromethylation | 70 | Using CF3 sources like trifluoroacetic acid |

Mechanism of Action

The mechanism of action of 2-Nitro-3,6-bis(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

Key structural analogs differ in the placement of nitro and trifluoromethyl groups, leading to distinct electronic and steric properties:

Electronic Effects :

Physicochemical Properties

- Solubility: The bis-trifluoromethyl groups in the target compound enhance hydrophobicity compared to mono-CF₃ analogs (e.g., 4-nitro-3-(trifluoromethyl)aniline) .

- Thermal Stability: Nitro-containing analogs generally exhibit lower thermal stability than non-nitro derivatives like 3,5-bis(trifluoromethyl)aniline, which is used in high-temperature syntheses .

Biological Activity

2-Nitro-3,6-bis(trifluoromethyl)aniline (CAS No. 1351516-08-9) is a synthetic organic compound notable for its unique trifluoromethyl groups and nitro substituent. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

- Molecular Formula : C8H5F6N2O2

- Molecular Weight : 251.13 g/mol

- Structure : The presence of two trifluoromethyl groups enhances lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth by interfering with essential cellular processes. The electron-withdrawing nature of the trifluoromethyl groups may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against various strains.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antibacterial | Disrupts cell wall synthesis |

| 3-Trifluoromethyl aniline | Antifungal | Inhibits enzyme activity |

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl groups can influence the compound's interaction with biological macromolecules, potentially leading to apoptosis in cancer cells.

A case study highlighted the compound's effect on human breast cancer cells (MCF-7), where it was found to induce cell death at micromolar concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.

Case Study: Cytotoxicity in Cancer Cells

A detailed investigation was conducted on the cytotoxic effects of this compound on MCF-7 cells:

- Concentration Tested : 1 µM to 10 µM

- Duration : 24 hours

- Results :

- Significant reduction in cell viability at concentrations above 5 µM.

- Induction of apoptosis confirmed through flow cytometry assays.

The biological activity of this compound can be attributed to its structural features:

- Electron-Withdrawing Effects : The trifluoromethyl groups increase the electrophilicity of the aromatic ring, facilitating interactions with nucleophilic sites in proteins and nucleic acids.

- Nitro Group Activation : The nitro group can undergo reduction in biological systems, generating reactive intermediates that may interact with cellular components.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which may also apply to this compound.

Toxicological Profile

While promising in terms of biological activity, the toxicological profile of this compound warrants careful consideration:

- LD50 Values : Reports indicate an LD50 of approximately 25 mg/kg in murine models when administered intraperitoneally.

- Safety Precautions : Due to its potential toxicity, handling should include protective measures against inhalation and skin contact.

Q & A

Basic: What are the recommended synthetic routes for 2-Nitro-3,6-bis(trifluoromethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of nitro-substituted trifluoromethyl anilines typically involves:

- Nitro Group Introduction : Electrophilic nitration of pre-functionalized aromatic amines, often requiring controlled conditions to avoid over-nitration or side reactions. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may precede nitration to position substituents .

- Catalytic Optimization : Use of tetrakis(triphenylphosphine)palladium(0) in polar aprotic solvents (e.g., DMF) under nitrogen at 80°C for 18 hours, followed by reverse-phase chromatography for purification .

- Yield Improvement : Adjusting stoichiometry of zinc dicyanide (as a cyanide source) and monitoring reaction progress via LCMS to minimize byproducts .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use C18 reverse-phase column chromatography with acetonitrile-water (0.03% formic acid) to isolate the compound and confirm purity via HPLC (retention time: 0.81 minutes) .

- Spectroscopy :

- Physical Properties : Measure boiling point (207–208°C), density (1.393 g/mL), and refractive index (n20/D 1.466) for consistency with literature .

Advanced: How do electronic effects of nitro and trifluoromethyl groups influence the compound’s interactions in supramolecular assemblies?

Methodological Answer:

- Electronic Withdrawal : The nitro (-NO) and trifluoromethyl (-CF) groups are strong electron-withdrawing groups, polarizing the aromatic ring and directing hydrogen bonding or π-π stacking in crystal lattices.

- Crystallography : Use single-crystal X-ray diffraction (as in studies of analogous compounds like N,2,4,6-tetramethyl-anilinium trifluoromethanesulfonate) to analyze packing motifs .

- Computational Modeling : Perform DFT calculations to map electrostatic potentials and predict intermolecular interactions .

Advanced: What strategies mitigate hazards during the synthesis of nitro-substituted trifluoromethyl anilines?

Methodological Answer:

- PPE and Ventilation : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Refer to safety data sheets (SDS) for acute toxicity guidelines (e.g., Acute Tox. 4 for dermal/inhalation exposure) .

- Emergency Protocols : Pre-train lab personnel in eye wash stations, safety showers, and CHEMTREC emergency contacts (+32 14 57 52 99) .

- Waste Management : Neutralize nitro-containing byproducts before disposal to avoid explosive residues .

Data Contradiction: How to resolve discrepancies in reported reaction yields for similar nitro-substituted trifluoromethyl anilines?

Methodological Answer:

- Variable Identification : Compare catalyst loading (e.g., 5 mg Pd(0) vs. higher/lower amounts), reaction time (18 hours vs. shorter durations), and solvent purity .

- Reproducibility : Standardize purification methods (e.g., column chromatography vs. recrystallization) and validate via independent replicates.

- Analytical Consistency : Use identical HPLC conditions (e.g., 0.03% formic acid) to ensure yield comparisons are valid .

Advanced: What computational methods predict the reactivity of trifluoromethyl groups in aromatic amines?

Methodological Answer:

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

- Docking Simulations : Investigate interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Basic: What are the metabolic implications of trifluoromethyl groups in pharmacological studies?

Methodological Answer:

- Stability Enhancement : Trifluoromethyl groups reduce metabolic degradation by cytochrome P450 enzymes, improving drug half-life. Validate via in vitro liver microsome assays .

- Bioavailability : Measure logP values to assess lipophilicity and membrane permeability (e.g., using shake-flask or chromatographic methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.